The synthesis of 3,3'-dimethyl-2,2'-bipyridine can be achieved through several methods:
The molecular structure of 3,3'-dimethyl-2,2'-bipyridine features two pyridine rings that are coplanar due to π-π stacking interactions. The methyl groups at the 3 and 3' positions introduce steric hindrance, influencing the conformational dynamics of the molecule.
3,3'-Dimethyl-2,2'-bipyridine participates in various chemical reactions:
The mechanism of action for 3,3'-dimethyl-2,2'-bipyridine primarily involves its role as a bidentate ligand in coordination complexes:
3,3'-Dimethyl-2,2'-bipyridine finds numerous applications across various fields:
3,3'-Dimethyl-2,2'-bipyridine (CAS No. 1762-32-9) is a disubstituted derivative of 2,2'-bipyridine, featuring methyl groups at the 3-positions of each pyridine ring. Its IUPAC name is 3-methyl-2-(3-methylpyridin-2-yl)pyridine, reflecting the connectivity between the heterocycles and methyl substitution pattern. The molecular formula is C₁₂H₁₂N₂, with a molar mass of 184.24 g/mol. Canonical SMILES notation (CC1=C(N=CC=C1)C2=C(C=CC=N2)C) precisely encodes its atomic arrangement, while InChIKey GALLWSLKCWDSLT-UHFFFAOYSA-N provides a unique chemical identifier [4].
The molecule consists of two pyridine rings connected by a C–C bond between their 2- and 2'-positions. This linkage creates a cis-conformation that enables bidentate chelation of metal ions. The methyl substituents at the 3-positions introduce steric effects that influence both coordination geometry and electronic properties. Unlike unsubstituted 2,2'-bipyridine, which adopts a coplanar trans conformation in its lowest energy state, the 3,3'-dimethyl variant exhibits slight torsional distortion due to steric interactions between the methyl groups and adjacent hydrogen atoms [10]. This non-planarity reduces conjugation between the rings, affecting electronic transitions.
Table 1: Molecular Identity of 3,3'-Dimethyl-2,2'-bipyridine
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1762-32-9 |
| IUPAC Name | 3-methyl-2-(3-methylpyridin-2-yl)pyridine |
| Molecular Formula | C₁₂H₁₂N₂ |
| Molar Mass | 184.24 g/mol |
| SMILES | CC1=C(N=CC=C1)C2=C(C=CC=N2)C |
| InChIKey | GALLWSLKCWDSLT-UHFFFAOYSA-N |
| MDL Number | MFCD11114407 |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5